molecular formula C15H23ClN2S B12811081 1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine CAS No. 6954-51-4

1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine

Cat. No.: B12811081
CAS No.: 6954-51-4
M. Wt: 298.9 g/mol
InChI Key: UUFKUSLNXVIDHQ-UHFFFAOYSA-N
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Description

NSC 30598, also known as n-Octyl isovalerate, is a chemical compound with the molecular formula C₁₃H₂₆O₂. It is an ester formed from octanol and isovaleric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 30598 typically involves the esterification reaction between octanol and isovaleric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of NSC 30598 can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced separation techniques such as distillation and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

NSC 30598 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products Formed

    Oxidation: Octanoic acid and isovaleric acid.

    Reduction: Octanol and isovaleric alcohol.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

NSC 30598 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is utilized in the study of lipid metabolism and as a model compound in biochemical assays.

    Medicine: NSC 30598 is investigated for its potential therapeutic properties, including its role as a drug delivery agent.

    Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of NSC 30598 involves its interaction with specific molecular targets. In biological systems, it can modulate the activity of enzymes involved in lipid metabolism. The compound may also interact with cell membranes, altering their fluidity and permeability. These interactions can lead to various physiological effects, including changes in cellular signaling pathways.

Comparison with Similar Compounds

NSC 30598 can be compared with other similar esters such as:

    n-Octyl acetate: Similar in structure but with an acetate group instead of an isovalerate group.

    n-Octyl butyrate: Contains a butyrate group instead of an isovalerate group.

    n-Octyl propionate: Contains a propionate group instead of an isovalerate group.

Uniqueness

NSC 30598 is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.

Properties

CAS No.

6954-51-4

Molecular Formula

C15H23ClN2S

Molecular Weight

298.9 g/mol

IUPAC Name

1-(butylsulfanylmethyl)-4-(4-chlorophenyl)piperazine

InChI

InChI=1S/C15H23ClN2S/c1-2-3-12-19-13-17-8-10-18(11-9-17)15-6-4-14(16)5-7-15/h4-7H,2-3,8-13H2,1H3

InChI Key

UUFKUSLNXVIDHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCSCN1CCN(CC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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